2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone
Overview
Description
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a chemical compound with the molecular formula C12H14BrNO. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with a pyrrolidinyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone typically involves the bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups, leading to compounds with varied biological activities.
Reduction Reactions: The major product is the corresponding alcohol, which can be further functionalized for various applications.
Scientific Research Applications
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is used extensively in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the functional groups introduced during these reactions .
Comparison with Similar Compounds
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
- 2-Bromo-1-(4-dimethylamino-phenyl)-ethanone
- 2-Bromo-4’-(trifluoromethoxy)acetophenone
Comparison: 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific biological activities. In contrast, similar compounds with different substituents may exhibit varied reactivity and applications, highlighting the importance of the pyrrolidinyl group in determining the compound’s properties .
Properties
IUPAC Name |
2-bromo-1-(4-pyrrolidin-1-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-9-12(15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRIUCQUMKJOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394972 | |
Record name | 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-18-2 | |
Record name | 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pyrrolidin-1-yl)phenacyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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